
2-Methyl-2-(tetrahydrofuran-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(tetrahydrofuran-3-yl)propanoic acid is an organic compound with the molecular formula C8H14O3 It is a derivative of propanoic acid, where a methyl group and a tetrahydrofuran ring are attached to the central carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(tetrahydrofuran-3-yl)propanoic acid typically involves the reaction of 2-methylpropanoic acid with tetrahydrofuran under specific conditions. One common method is the esterification of 2-methylpropanoic acid followed by a ring-opening reaction with tetrahydrofuran. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the final product.
化学反応の分析
Types of Reactions
2-Methyl-2-(tetrahydrofuran-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tetrahydrofuran ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
2-Methyl-2-(tetrahydrofuran-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-2-(tetrahydrofuran-3-yl)propanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tetrahydrofuran ring provides structural stability and can interact with hydrophobic regions of proteins, affecting their function.
類似化合物との比較
Similar Compounds
2-Methylpropanoic acid: Lacks the tetrahydrofuran ring, making it less structurally complex.
Tetrahydrofuran-3-carboxylic acid: Contains the tetrahydrofuran ring but lacks the methyl group on the propanoic acid moiety.
Uniqueness
2-Methyl-2-(tetrahydrofuran-3-yl)propanoic acid is unique due to the presence of both the methyl group and the tetrahydrofuran ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC名 |
2-methyl-2-(oxolan-3-yl)propanoic acid |
InChI |
InChI=1S/C8H14O3/c1-8(2,7(9)10)6-3-4-11-5-6/h6H,3-5H2,1-2H3,(H,9,10) |
InChIキー |
VQLALXXSPPKNDT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1CCOC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


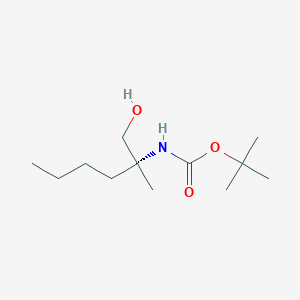
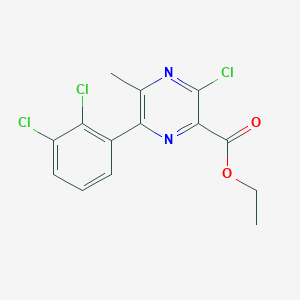
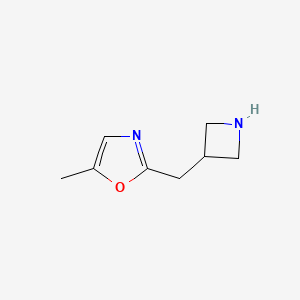
![2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole](/img/structure/B13335734.png)
![1-Heptylbicyclo[2.2.1]hept-2-ene](/img/structure/B13335735.png)
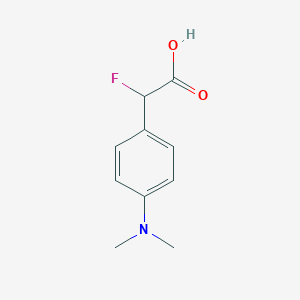
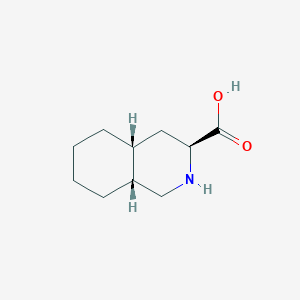
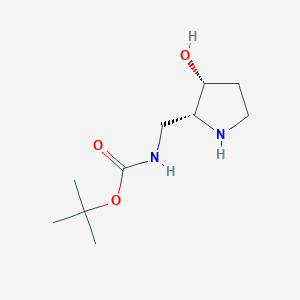
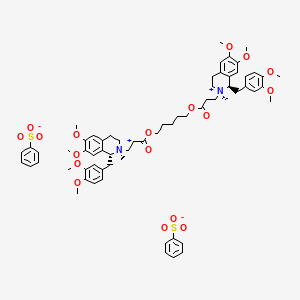
![3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B13335768.png)
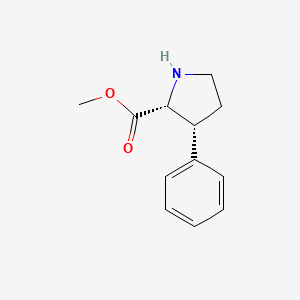
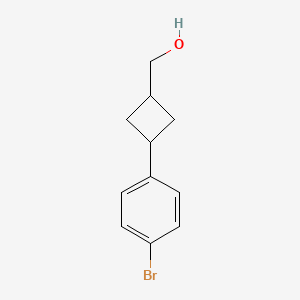
![1'-(tert-Butyl)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid](/img/structure/B13335786.png)
![2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B13335790.png)
